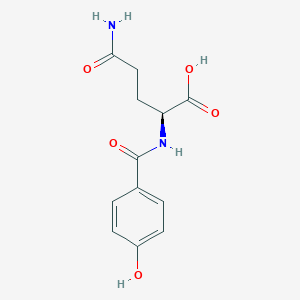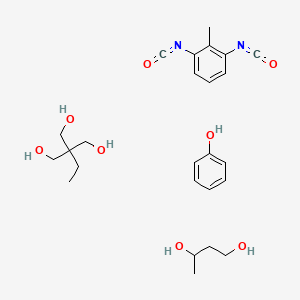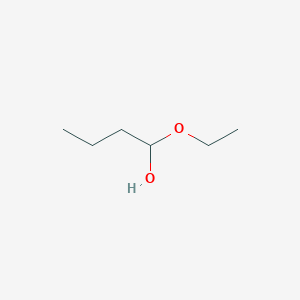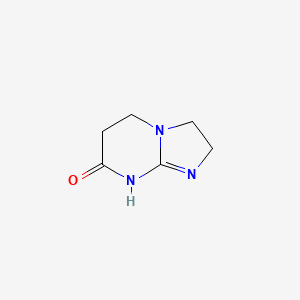![molecular formula C17H19BrCl2N2S B14475711 [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide CAS No. 66159-85-1](/img/structure/B14475711.png)
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanium bromide core with two 3-chloroanilino groups attached to a pent-4-en-1-yl chain. The presence of chlorine atoms and the sulfanium bromide moiety contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with a suitable alkene to form the intermediate compound, followed by the introduction of the sulfanium bromide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfanium group to a sulfide.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide involves its interaction with molecular targets, such as enzymes or receptors. The sulfanium bromide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium chloride: Similar structure but with a chloride instead of a bromide.
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
The presence of the bromide ion in [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide may impart unique reactivity and stability compared to its chloride and iodide counterparts
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.
Propriétés
Numéro CAS |
66159-85-1 |
|---|---|
Formule moléculaire |
C17H19BrCl2N2S |
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
5,5-bis(3-chloroanilino)pent-4-enylsulfanium;bromide |
InChI |
InChI=1S/C17H18Cl2N2S.BrH/c18-13-5-3-7-15(11-13)20-17(9-1-2-10-22)21-16-8-4-6-14(19)12-16;/h3-9,11-12,20-22H,1-2,10H2;1H |
Clé InChI |
FVUMOIJPUZNBEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=CCCC[SH2+])NC2=CC(=CC=C2)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


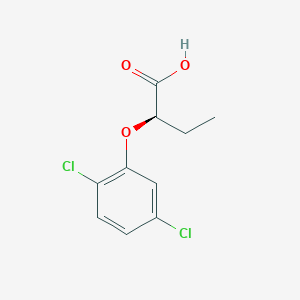
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
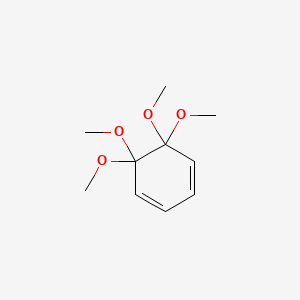
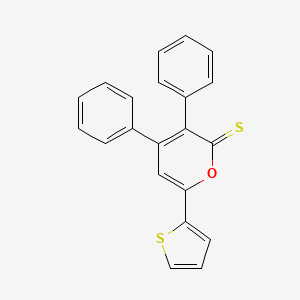

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
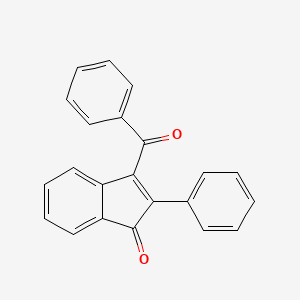
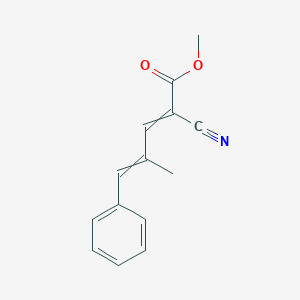
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
